molecular formula C29H56O2 B12558083 Nonacos-20-enoic acid CAS No. 148749-43-3

Nonacos-20-enoic acid

Cat. No.: B12558083
CAS No.: 148749-43-3
M. Wt: 436.8 g/mol
InChI Key: QNBWRUDREZEBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonacos-20-enoic acid can be achieved through several methods. One common approach involves the elongation of shorter-chain fatty acids using specific catalysts and reaction conditions. For instance, the Wittig reaction can be employed to introduce the double bond at the desired position in the carbon chain. This reaction typically involves the use of phosphonium ylides and aldehydes under controlled conditions to form the desired unsaturated fatty acid.

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. The process includes steps like saponification, esterification, and distillation to isolate and purify the compound. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Nonacos-20-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or hydroxylated products.

    Reduction: Hydrogenation of the double bond results in the formation of nonacosanoic acid, a saturated fatty acid.

    Substitution: The carboxyl group can participate in esterification and amidation reactions to form esters and amides, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) as catalysts.

    Substitution: Esterification reactions typically use alcohols and acid catalysts like sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Epoxides and hydroxylated fatty acids.

    Reduction: Nonacosanoic acid.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

Nonacos-20-enoic acid has been explored for various scientific research applications:

    Chemistry: Used as a model compound to study the behavior of long-chain unsaturated fatty acids in different chemical reactions.

    Biology: Investigated for its role in cell membrane structure and function due to its long carbon chain and unsaturation.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of nonacos-20-enoic acid involves its interaction with cell membranes and enzymes. The long carbon chain and unsaturation allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for various enzymes, leading to the formation of bioactive metabolites that participate in signaling pathways and metabolic processes.

Comparison with Similar Compounds

Nonacos-20-enoic acid can be compared with other long-chain unsaturated fatty acids, such as:

    Oleic acid (C181): A shorter-chain unsaturated fatty acid with a double bond at the 9th carbon position.

    Eicosenoic acid (C201): Similar in structure but with a shorter carbon chain.

    Docosenoic acid (C221): Another long-chain unsaturated fatty acid with a double bond at the 13th carbon position.

Uniqueness

This compound is unique due to its longer carbon chain and the specific position of the double bond, which imparts distinct chemical and physical properties. Its rarity in natural sources and specialized applications further highlight its uniqueness compared to other fatty acids.

Conclusion

This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study and a potential candidate for various innovative applications.

Properties

CAS No.

148749-43-3

Molecular Formula

C29H56O2

Molecular Weight

436.8 g/mol

IUPAC Name

nonacos-20-enoic acid

InChI

InChI=1S/C29H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h9-10H,2-8,11-28H2,1H3,(H,30,31)

InChI Key

QNBWRUDREZEBQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.